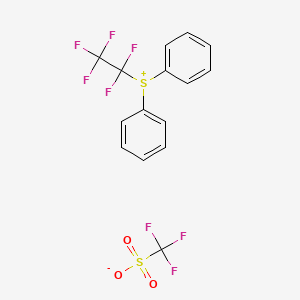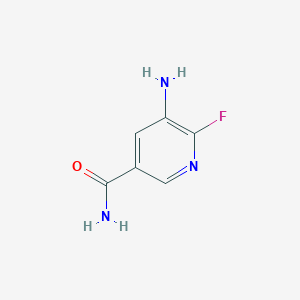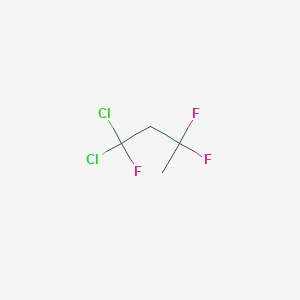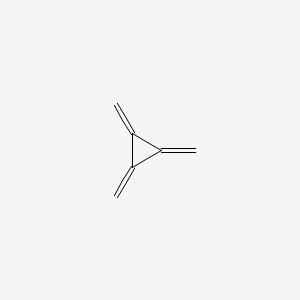
Cyclopropane, tris(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, tris(methylene)-, also known as tris(methylidene)cyclopropane, is an organic compound with the molecular formula C₆H₆. It is a derivative of cyclopropane where three methylene groups are attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane, tris(methylene)- can be achieved through several methods. One common approach involves the intramolecular cyclization of methallyl chloride using a strong base such as sodium amide or sodium tert-butoxide . Another method includes the use of hydrogen-borrowing catalysis, where α-cyclopropyl ketones are formed via hydrogen borrowing alkylation followed by intramolecular displacement .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves carbene-based strategies. Traditional methods include the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to form cyclopropanes . Other methods involve the use of diazo-derived carbenoids and intramolecular nucleophilic displacement reactions .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, tris(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives with different substituents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl alcohols, cyclopropyl halides, and various cyclopropyl-substituted compounds .
Scientific Research Applications
Cyclopropane, tris(methylene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropane, tris(methylene)- involves the formation of highly strained cyclopropane rings, which can undergo various chemical transformations. The compound can act as a precursor to carbenes, which are highly reactive intermediates that participate in cyclopropanation reactions . These reactions proceed through a concerted transition state, leading to the formation of cyclopropane rings with specific stereochemistry .
Comparison with Similar Compounds
Cyclopropane: The parent compound with the molecular formula C₃H₆, consisting of three methylene groups forming a triangular ring.
Methylenecyclopropane: A derivative where one methylene group is attached to the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain properties.
Uniqueness: Cyclopropane, tris(methylene)- is unique due to its three methylene substituents, which introduce additional strain and reactivity compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Properties
CAS No. |
3227-90-5 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
1,2,3-trimethylidenecyclopropane |
InChI |
InChI=1S/C6H6/c1-4-5(2)6(4)3/h1-3H2 |
InChI Key |
UPWZWQGQRNPKTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=C)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

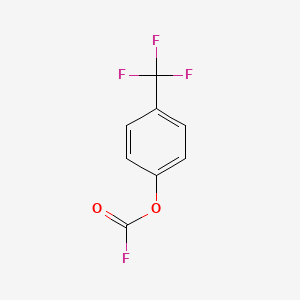
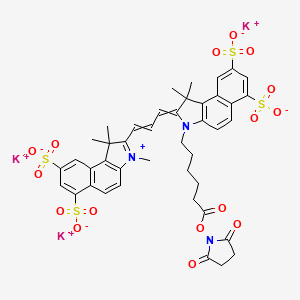
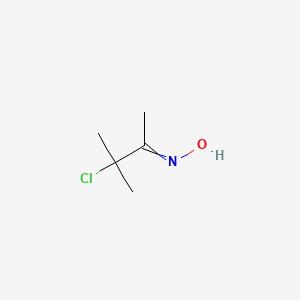
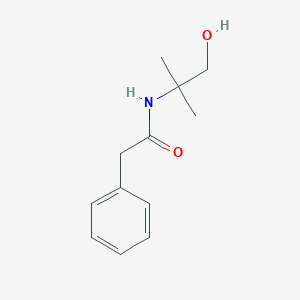
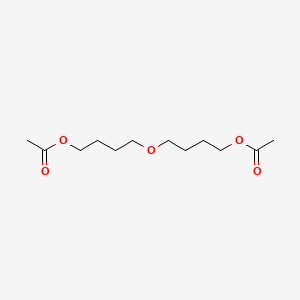
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
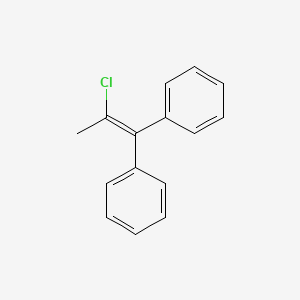
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
